molecular formula C26H33IN2O B136167 3-Ippps-naphthalene CAS No. 158628-72-9

3-Ippps-naphthalene

Cat. No. B136167
M. Wt: 516.5 g/mol
InChI Key: KOIJWARRGDEZPX-JWQCQUIFSA-N
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Description

3-Ippps-naphthalene is a chemical compound that has gained significant attention in scientific research due to its potential for various applications. It is a naphthalene derivative that has been synthesized through a specific method and has shown promising results in several areas of research.

Mechanism Of Action

The mechanism of action of 3-Ippps-naphthalene is not fully understood. However, it is believed that the compound interacts with the electronic structure of the material it is applied to, leading to changes in its electrical conductivity.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 3-Ippps-naphthalene. However, it has been found to be non-toxic and has not shown any adverse effects in animal studies.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-Ippps-naphthalene is its excellent charge transport properties, making it a suitable candidate for use in electronic devices. However, its limited solubility in common solvents can be a limitation in some applications.

Future Directions

There are several future directions for research on 3-Ippps-naphthalene. One of the most promising areas is in the development of high-performance organic semiconductors for electronic devices. Additionally, the compound has potential for use in optoelectronic devices and as a sensor material.
In conclusion, 3-Ippps-naphthalene is a promising compound that has shown potential in various areas of scientific research. Its excellent charge transport properties make it a suitable candidate for use in electronic devices, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of 3-Ippps-naphthalene involves the reaction of 1,4-dimethoxynaphthalene with isopropyl magnesium chloride in the presence of copper iodide. This reaction leads to the formation of the desired product, which can be further purified through various techniques.

Scientific Research Applications

3-Ippps-naphthalene has shown potential in various areas of scientific research. One of the most promising applications is in the field of organic semiconductors. The compound has been found to exhibit excellent charge transport properties, making it a suitable candidate for use in electronic devices.

properties

CAS RN

158628-72-9

Product Name

3-Ippps-naphthalene

Molecular Formula

C26H33IN2O

Molecular Weight

516.5 g/mol

IUPAC Name

(3R,4R)-1-[(3-iodophenyl)methyl]-3-spiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine]-1'-ylpiperidin-4-ol

InChI

InChI=1S/C26H33IN2O/c27-22-8-3-5-20(17-22)18-28-14-10-25(30)24(19-28)29-15-12-26(13-16-29)11-4-7-21-6-1-2-9-23(21)26/h1-3,5-6,8-9,17,24-25,30H,4,7,10-16,18-19H2/t24-,25-/m1/s1

InChI Key

KOIJWARRGDEZPX-JWQCQUIFSA-N

Isomeric SMILES

C1CC2=CC=CC=C2C3(C1)CCN(CC3)[C@@H]4CN(CC[C@H]4O)CC5=CC(=CC=C5)I

SMILES

C1CC2=CC=CC=C2C3(C1)CCN(CC3)C4CN(CCC4O)CC5=CC(=CC=C5)I

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)CCN(CC3)C4CN(CCC4O)CC5=CC(=CC=C5)I

synonyms

1'-(1-(3-iodobenzyl)--4-hydroxypiperidin-3-yl)-3,4-dihydrospiro(naphthalene-1(2H),4'-piperidine)
3-IPPPS-naphthalene

Origin of Product

United States

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